molecular formula C16H13BrN4O5 B11548450 2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)

2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)

Cat. No.: B11548450
M. Wt: 421.20 g/mol
InChI Key: DGSADTXZLVWDSI-UFWORHAWSA-N
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Description

2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a hydrazinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide typically involves multiple steps. One common approach is to start with the bromination of benzamide to form 2-bromobenzamide . This intermediate is then reacted with 5-hydroxy-2-nitrobenzaldehyde under specific conditions to form the desired hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage and nitro group are key functional groups that enable it to bind to specific sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a bromine atom and a hydrazone linkage makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H13BrN4O5

Molecular Weight

421.20 g/mol

IUPAC Name

2-bromo-N-[2-[(2E)-2-[(5-hydroxy-2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13BrN4O5/c17-13-4-2-1-3-12(13)16(24)18-9-15(23)20-19-8-10-7-11(22)5-6-14(10)21(25)26/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+

InChI Key

DGSADTXZLVWDSI-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])Br

Origin of Product

United States

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